2-Bromo-6-fluorobenzenethiol
Description
Properties
IUPAC Name |
2-bromo-6-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIXOBKDCYASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614908 | |
| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59594-64-8 | |
| Record name | 2-Bromo-6-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformative Chemistry of 2 Bromo 6 Fluorobenzenethiol
Formation of Complex Molecular Architectures
The strategic positioning of the bromine, fluorine, and thiol moieties on the benzene (B151609) ring of 2-bromo-6-fluorobenzenethiol provides a powerful platform for the synthesis of intricate molecular structures. This is primarily achieved through cyclization reactions and its incorporation into scaffolds of biological relevance.
Intermolecular and Intramolecular Cyclization Reactions
The presence of reactive sites on this compound facilitates both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These reactions are fundamental in creating more complex, three-dimensional molecules from simpler starting materials.
Intramolecular cyclization, in particular, is a powerful strategy for constructing ring systems. For instance, derivatives of this compound can undergo intramolecular cross-coupling reactions to form benzofused heterocycles. A mild approach for such transformations involves the use of gem-dibromoolefins, which can be coupled intramolecularly to generate 2-bromobenzofused systems. rsc.org
Furthermore, the principles of aryne chemistry have been harnessed to create complex cyclic structures. Arynes, highly reactive intermediates, can be generated from precursors like this compound and can subsequently react with various nucleophiles to form new ring systems. researchgate.net For example, the reaction of arynes with S-(2-aminoaryl) 4-toluenethiosulfonates has been developed as a synthetic method for phenothiazines. researchgate.net Similarly, reactions with S-(2-hydroxyaryl) 4-toluenethiosulfonates can yield phenoxathiins. researchgate.net Gold-catalyzed cyclization reactions of 1,5-enynes also represent a modern approach to constructing complex cyclic molecules. tdx.cat
Incorporation into Biologically Relevant Scaffolds
The structural motifs present in this compound are instrumental in the synthesis of various biologically active scaffolds. Its derivatives serve as key intermediates in the preparation of compounds with potential therapeutic applications.
A significant application of this compound is in the synthesis of phenothiazine (B1677639) derivatives. Phenothiazines are a class of heterocyclic compounds known for a wide range of pharmacological activities, including antipsychotic, antihistaminic, and antiemetic properties. researchgate.net The synthesis of fluorinated 10H-phenothiazines can be achieved through processes like the Smiles rearrangement of substituted 2-foramido-2'-nitrodiphenylsulfides, which can be derived from related aminobenzenethiols. researchgate.net The resulting phenothiazine core can be further modified, for instance, by oxidation to form phenothiazine sulfone derivatives. researchgate.net
Moreover, the core structure of this compound is found in precursors for other important heterocyclic systems. For example, 2-bromo-6-fluorobenzoic acid, which can be synthesized from related precursors, is a valuable intermediate in the pharmaceutical and agrochemical industries. google.com It is a building block for compounds with potential anticancer and antiviral activities. google.com
The versatility of this compound and its derivatives extends to the synthesis of other heterocyclic systems like indazoles, which exhibit a broad spectrum of biological activities including anticancer and anti-inflammatory properties. nih.gov The synthesis of such scaffolds often involves the strategic use of halogenated precursors to construct the desired heterocyclic ring system.
The following table provides examples of biologically relevant scaffolds that can be synthesized using this compound or its close derivatives as starting materials.
| Scaffold | Synthetic Precursor Derived from this compound | Potential Biological Activity |
| Phenothiazines | 2-Amino-2'-nitrodiphenylsulfides | Antipsychotic, Antihistaminic, Antiemetic researchgate.net |
| Benzofused Heterocycles | 2-(2,2-Dibromovinyl)-4-fluorobenzenethiol | Building blocks for various bioactive molecules rsc.org |
| Fluorobenzimidazoles | 5-Chloro-4-fluoro-2-nitro aniline | Antitubercular nih.gov |
| Indazoles | 2-Bromo benzaldehyde (B42025) derivatives | Anticancer, Anti-inflammatory nih.gov |
Advanced Spectroscopic Characterization of 2 Bromo 6 Fluorobenzenethiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. ipb.pt For derivatives of 2-bromo-6-fluorobenzenethiol, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, is essential for unambiguous characterization.
Proton (¹H) NMR spectroscopy is the most common NMR technique, providing information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the aromatic region (typically 6.5-8.5 ppm), the chemical shifts and coupling patterns of the protons on the benzene (B151609) ring are highly informative. For a derivative like 2-bromo-1-(dimethoxymethyl)-6-fluorobenzene, the protons on the aromatic ring exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. acs.org
The analysis of the aromatic region allows for the precise assignment of each proton. For instance, in 2-bromo-1-(dimethoxymethyl)-6-fluorobenzene, three distinct signals are observed for the aromatic protons. acs.org The multiplicity (e.g., doublet of triplets, triplet of doublets) and coupling constants (J-values) are critical for assigning the specific position of each proton relative to the bromine and fluorine substituents. rsc.org
Table 1: ¹H NMR Data for 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene in CDCl₃ acs.org
| Chemical Shift (δH) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |
|---|---|---|---|
| 7.73 | dt | 8.0, 1.1 | ArH |
| 7.17 | td | 8.2, 5.6 | ArH |
| 7.05 | dd | 10.4, 8.3, 1.2 | ArH |
| 5.71 | d | 1.2 | MeOCH |
This interactive table provides the proton NMR spectral data for a key derivative, illustrating how chemical shifts and coupling constants are used for structural assignment.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with electronegative substituents like fluorine causing significant downfield shifts for the directly attached carbon (C-F) and influencing adjacent carbons through space. libretexts.orglibretexts.org
In the case of 2-bromo-1-(dimethoxymethyl)-6-fluorobenzene, the ¹³C NMR spectrum shows distinct signals for each carbon atom. The carbon directly bonded to the fluorine atom (C-F) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet in the proton-coupled spectrum, a key feature for its identification. acs.org The presence of the bromine atom also influences the chemical shifts of the nearby carbons.
Table 2: ¹³C NMR Data for 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene in CDCl₃ acs.org
| Chemical Shift (δC) ppm | J-Coupling (Hz) | Assignment |
|---|---|---|
| 161.5 | d, ¹JF–C = 256.3 | C-F |
| 131.0 | d, JF–C = 9.9 | C-Ar |
| 129.2 | d, JF–C = 3.4 | C-Ar |
| 125.4 | d, JF–C = 14.4 | C-Ar |
| 123.5 | d, JF–C = 5.3 | C-Br |
| 116.2 | d, JF–C = 23.0 | C-Ar |
| 104.9 | s | MeOCH |
This interactive table details the ¹³C NMR data, highlighting the significant C-F coupling that is characteristic of fluorinated aromatic compounds.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion and making it a powerful tool for distinguishing between different fluorine environments. wikipedia.org
For this compound and its derivatives, ¹⁹F NMR provides a direct probe of the electronic environment around the fluorine atom. The chemical shift is sensitive to the nature of other substituents on the aromatic ring. Furthermore, the fluorine nucleus couples with nearby protons (H-F coupling) and carbons (C-F coupling), providing valuable structural information through the observed multiplicities and coupling constants. wikipedia.org In the spectrum of 2-bromo-1-(dimethoxymethyl)-6-fluorobenzene, the fluorine signal appears as a doublet of doublets due to coupling with two neighboring aromatic protons. acs.org
Table 3: ¹⁹F NMR Data for 2-Bromo-1-(dimethoxymethyl)-6-fluorobenzene in CDCl₃ acs.org
| Chemical Shift (δF) ppm | Coupling Constants (J) Hz | Multiplicity |
|---|
This interactive table presents the ¹⁹F NMR data, which is crucial for confirming the presence and electronic environment of the fluorine substituent.
While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR experiments to resolve overlapping signals and establish definitive structural connectivity. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-3 bonds). libretexts.org For a derivative of this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. wikipedia.org It is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to the already-assigned proton signals. umich.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the entire molecular structure, for example, by showing correlations from the methoxy (B1213986) protons to the acetal (B89532) carbon and the aromatic ring in 2-bromo-1-(dimethoxymethyl)-6-fluorobenzene. umich.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, even if they are not directly bonded. It is essential for determining the three-dimensional structure and conformation of molecules.
These 2D techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure, confirming assignments made from 1D spectra. ipb.pt
Molecules are not static entities; they can undergo various dynamic processes such as conformational changes or restricted rotation around single bonds. Variable-Temperature (VT) NMR is a powerful technique to study these phenomena. researchgate.net By recording NMR spectra at different temperatures, one can observe changes in the signals that correspond to the molecule transitioning between different energy states.
For derivatives of this compound, VT-NMR could be used to study the rotational barrier around the C-S bond (in the thiol) or C-O bonds in ether derivatives. At low temperatures, if the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and eventually coalesce into a single, averaged signal when the rotation becomes fast. scielo.org.mx The temperature at which coalescence occurs can be used to calculate the energy barrier for the dynamic process.
While most NMR spectroscopy is performed on solutions, Solid-State NMR (ssNMR) provides valuable information about molecules in their solid form, whether crystalline or amorphous. rsc.org In the solid state, molecules have fixed orientations, which leads to broad spectral lines. Techniques like Magic Angle Spinning (MAS) are used to average these orientation-dependent interactions and obtain high-resolution spectra. researchgate.net
Vibrational Spectroscopy
A hypothetical IR peak assignment for this compound is presented in the table below, based on characteristic vibrational frequencies of similar molecules.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| S-H Stretch | 2550 - 2600 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-S Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations, yielding a unique "molecular vibrational fingerprint." researchgate.net Studies on halogenated benzenethiols using Surface-Enhanced Raman Spectroscopy (SERS) have provided detailed vibrational assignments. acs.orgaip.orgaip.org
When a benzenethiol (B1682325) molecule, such as this compound, adsorbs onto a metal surface (a common scenario in SERS), the S-H bond often cleaves, and the molecule binds as a thiolate. acs.org The Raman spectrum would then be dominated by vibrations of the aromatic ring and the C-S bond.
Key Raman bands for benzenethiol and its derivatives include the aromatic ring breathing modes, in-plane C-H deformation, and C-S stretching vibrations. researchgate.net For halogen-substituted benzenethiols, the positions and intensities of these bands can be influenced by the nature and position of the halogen substituents. aip.orgaip.orgosti.gov For example, in para-substituted halobenzenethiols, a decrease in the chemical enhancement factor in SERS is observed with an increase in the atomic number of the halogen. aip.orgaip.orgosti.gov
The table below summarizes some of the characteristic Raman bands observed for benzenethiol, which would be expected to be present, albeit shifted, in the spectrum of this compound.
| Vibrational Mode | Observed Wavenumber (cm⁻¹) in Benzenethiol |
| Ring Breathing Mode | ~998 |
| Ring Deformation Mode | ~1021 |
| C-S Stretch | ~1073 |
| Ring Stretching Vibration | ~1572 |
Mass Spectrometry for Molecular Identification and Ligand Binding Studies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It can also be used to study the formation and fragmentation of organometallic complexes.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile organometallic complexes. tandfonline.comresearchgate.net It allows for the gentle transfer of ions from solution to the gas phase, often preserving non-covalent interactions. researchgate.net
In the context of this compound, ESI-MS would be a valuable tool for characterizing its metal complexes. The technique can be used to identify the formation of complexes, determine their stoichiometry, and study ligand exchange reactions. tandfonline.comnih.govacs.org For instance, studies on platinum, palladium, nickel, and gold complexes with various thiolate ligands have demonstrated the utility of ESI-MS in characterizing these species. tandfonline.com The fragmentation patterns observed in the mass spectra can also provide structural information about the complexes. acs.org Research on zinc-thiolate chelates has shown that ESI-MS can identify heteronuclear metal-thiolate products and provide insights into metal exchange reactions. nih.gov The study of tiopronin (B1683173) monolayer-protected gold nanoclusters also utilized ESI-MS to identify cyclic gold(I)-thiolates. nih.gov
X-ray Diffraction Analysis
X-ray diffraction techniques provide unparalleled information about the three-dimensional arrangement of atoms in a crystalline solid, offering a definitive determination of molecular structure.
Single-crystal X-ray crystallography is the gold standard for determining the absolute structure of a molecule. This technique involves diffracting X-rays through a single crystal of the compound of interest. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined.
While no specific single-crystal X-ray diffraction data for this compound itself was found in the provided search results, the technique has been extensively used to characterize the structures of related organometallic complexes containing thiolate ligands. nih.govchemrxiv.org For example, the molecular structures of palladium and gold complexes with zinc-thiolate chelates have been confirmed by X-ray crystallography. nih.gov These studies provide valuable information on bond lengths, bond angles, and the coordination geometry around the metal center. Such data would be crucial for understanding the steric and electronic effects of the bromo and fluoro substituents on the coordination chemistry of this compound.
Variable-Temperature X-ray Crystallography for Phase Transitions
Variable-Temperature X-ray Crystallography (VT-XRC) is a powerful analytical technique used to study the crystal structure of materials as a function of temperature. This method is instrumental in identifying and characterizing temperature-induced phase transitions, polymorphism, and changes in molecular packing and conformation in the solid state.
Detailed Research Findings:
For a compound like this compound, VT-XRC studies would be invaluable. While specific experimental data for this compound is not prominently available in the surveyed literature, the technique would be applied to a single crystal of the material, which is cooled or heated at a controlled rate. Diffraction data is collected at various temperature points to observe any changes in the unit cell parameters, space group, and atomic coordinates.
A hypothetical study on this compound could reveal:
Polymorphism: The existence of different crystal forms (polymorphs) at different temperatures.
Phase Transition Temperature: The precise temperature at which the crystal structure changes from one form to another.
Thermal Expansion: Anisotropic changes in the unit cell dimensions upon heating or cooling.
Disorder-Order Transitions: Changes in the orientation or conformation of the molecules within the crystal lattice.
Such investigations are critical for understanding the material's stability and physical properties at different operational temperatures, a key consideration for applications in electronic devices.
Surface and Elemental Characterization Techniques
The characterization of surfaces, thin films, and elemental composition is critical, particularly when this compound is used to form self-assembled monolayers (SAMs) or as a component in layered electronic devices.
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. redalyc.org It is an essential tool for confirming the successful formation and purity of thin films and SAMs. redalyc.orgrsc.org
Detailed Research Findings:
In an XPS analysis of a this compound film, the sample would be irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, the binding energy can be calculated. Each element has a characteristic set of binding energies, allowing for elemental identification. redalyc.org
For this compound, XPS would detect the presence of Carbon (C), Bromine (Br), Fluorine (F), and Sulfur (S). The high-resolution spectra of the C 1s, Br 3d, F 1s, and S 2p regions would provide information about the chemical environment. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms bonded to hydrogen, sulfur, bromine, and fluorine. The binding energy for a carbon atom attached to an electronegative atom like fluorine will be shifted to a higher value. redalyc.org
Table 1: Expected Core-Level Binding Energies for this compound SAM
| Element | Orbital | Expected Binding Energy (eV) | Information Provided |
|---|---|---|---|
| Carbon | C 1s | ~285 (C-C/C-H), >286 (C-S/C-Br), ~288 (C-F) | Confirms carbon backbone and bonding to heteroatoms |
| Fluorine | F 1s | ~688-690 | Confirms presence and bonding state of fluorine |
| Bromine | Br 3d | ~70-71 | Confirms presence and bonding state of bromine |
| Sulfur | S 2p | ~162-164 (thiolate on metal), ~164-166 (unbound thiol) | Confirms S-metal bond formation in a SAM |
Note: These values are representative and can shift based on the specific chemical environment and instrument calibration.
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the morphological and topographical features of a surface. researchgate.net It is particularly useful for characterizing the quality, organization, and defect structures of thin films and SAMs on a nanometer scale. mdpi.comrsc.org
Detailed Research Findings:
For a self-assembled monolayer of this compound on a substrate like gold, AFM would be operated in tapping mode to minimize damage to the soft organic layer. The resulting images would provide a detailed map of the surface topography. rsc.org
Analysis of AFM images can reveal:
Domain Formation: The organization of the thiol molecules into ordered domains.
Surface Roughness: The root-mean-square (RMS) roughness, which indicates the uniformity of the film. A smooth, uniform film is often desired for device applications.
Defects: The presence of defects such as pinholes, vacancies, or islands, which can impact the performance of the monolayer as a protective or electronic layer. researchgate.net
Film Thickness: Through scratch-and-scan methods, the height of the monolayer can be determined.
Table 2: Typical Morphological Data from AFM Analysis of an Aromatic Thiol SAM
| Parameter | Typical Value Range | Significance |
|---|---|---|
| RMS Roughness | 0.2 - 1.0 nm | Indicates the smoothness and uniformity of the monolayer. |
| Domain Size | 5 - 100 nm | Reflects the degree of molecular ordering and crystallinity. |
| Defect Density | Low to Moderate | Quantifies imperfections that can affect barrier properties or conductivity. |
UV/Vis Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is used to probe the electronic transitions within a molecule, providing information about its electronic structure and conjugation. scispace.com
Detailed Research Findings:
The UV/Vis spectrum of this compound, typically measured in a solvent like cyclohexane (B81311) or ethanol, would be dominated by absorptions arising from π→π* transitions within the benzene ring. The substitution of the ring with bromo, fluoro, and thiol groups influences the energy of these transitions and thus the position of the absorption maxima (λ_max). cdnsciencepub.com
The benzene ring exhibits characteristic absorption bands, often referred to as the E₂-band and the B-band. cdnsciencepub.com
E₂-band: A strong absorption typically found around 200-210 nm.
B-band: A weaker, structured absorption with vibrational fine structure, usually occurring around 250-270 nm. cdnsciencepub.com
The presence of the halogen and thiol substituents, which possess non-bonding electron pairs (lone pairs), can lead to a red shift (a shift to longer wavelengths) of these bands due to electronic interactions with the π-system of the ring. Comparing the spectrum to related compounds like fluorobenzene (B45895), bromobenzene, and thiophenol allows for the assignment of these shifts. scispace.comcdnsciencepub.com
Table 3: Representative UV/Vis Absorption Maxima (λ_max) for Related Benzenoid Compounds in Cyclohexane
| Compound | B-band λ_max (nm) | Reference |
|---|---|---|
| Benzene | ~255 | |
| Chlorobenzene | ~264 | cdnsciencepub.com |
| Bromobenzene | ~261 | researchgate.net |
| Iodobenzene | ~257 | cdnsciencepub.com |
Note: The spectrum of this compound would show a B-band in this region, with its exact position and intensity determined by the combined electronic effects of the -Br, -F, and -SH substituents.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Bromobenzene |
| Chlorobenzene |
| Fluorobenzene |
| Iodobenzene |
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Fluorobenzenethiol
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior. uomustansiriyah.edu.iq For compounds analogous to 2-Bromo-6-fluorobenzenethiol, researchers typically use methodologies like DFT and ab initio calculations to explore their properties. researchgate.netacs.org
Electronic Structure Determination and Molecular Orbital Analysis
The electronic structure of a molecule, including the distribution of its molecular orbitals, dictates its reactivity. For substituted benzenes, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. scispace.com For instance, in studies of 1,4-dibromo-2,5-difluorobenzene, the HOMO is located over the fluorine and bromine atoms, while the LUMO is delocalized over the benzene (B151609) ring, indicating that an electronic transition would involve charge transfer from the halogens to the ring. globalresearchonline.net Similar analyses for this compound would be expected to reveal how the ortho-positioning of the bromo, fluoro, and thiol groups influences the molecular orbital energies and electron density distribution. However, specific data, such as the HOMO-LUMO gap for this compound, remains uncalculated in published literature.
Prediction of Reaction Pathways and Transition States
Theoretical chemistry allows for the prediction of how a molecule will react and the energetic barriers it must overcome. khanacademy.org For related fluorobenzene (B45895) derivatives, palladium-catalyzed C-H bond arylation has been explored, where calculations can help understand the regioselectivity of the reaction. rsc.org Computational models can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates. researchgate.net Such studies for this compound would be invaluable for predicting its behavior in synthetic applications, but these specific theoretical investigations have not been reported.
Conformational Landscape Analysis and Energetic Minima
Many molecules can exist in different spatial arrangements, or conformations. Conformational analysis uses computational methods to identify the most stable, low-energy conformations. acs.org For substituted phenylboranes, for example, theoretical calculations have been used to understand how different substituent groups influence the molecule's preferred geometry. researchgate.net For this compound, a key point of interest would be the orientation of the thiol (-SH) group relative to the fluorine and bromine atoms and the energetic barriers to its rotation. This information is crucial for understanding intermolecular interactions, but dedicated conformational studies are not available.
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, molecular modeling and simulation provide tools to study molecules in different environments.
Calculation of Solution-Phase Equilibria
The behavior of a molecule can change significantly in a solution. Computational models can predict these changes and calculate solution-phase equilibria. researchgate.net For example, studies have determined the vapor-liquid equilibria for binary mixtures containing fluorobenzene and bromobenzene. acs.org While these provide context, specific calculations predicting the equilibrium constants of this compound in various solvents are not present in the literature. rsc.org
Theoretical Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
Computational methods can predict spectroscopic data, such as NMR chemical shifts, which can then be compared to experimental results for structure verification. researchgate.net For compounds like 1,4-dibromo-2,5-difluorobenzene, theoretical vibrational frequencies (FTIR and FT-Raman) have been calculated using DFT and show good agreement with experimental data. globalresearchonline.net Similar predictive studies for this compound would aid in its characterization, but such specific computational spectroscopic data is currently unavailable.
Analysis of Intermolecular Interaction Energies in the Solid State
The stability and packing of this compound in the solid state are governed by a network of intermolecular interactions. Computational chemistry provides powerful tools to dissect and quantify these forces. Methods such as Symmetry-Adapted Perturbation Theory (SAPT) and calculations using the PIXEL method, which is based on electron densities, allow for the decomposition of the total interaction energy into its fundamental components: electrostatic, exchange-repulsion, polarization, and dispersion energies.
In crystalline structures of related halogenated benzene derivatives, it has been observed that while strong interactions like classical hydrogen bonds may be absent, a multitude of weaker interactions collectively dictate the crystal packing. ed.ac.ukresearchgate.net For a molecule like this compound, the interplay between the bromine, fluorine, and sulfur atoms, along with the aromatic ring, leads to a complex energy landscape.
Table 1: Representative Intermolecular Interaction Energies for Halogenated Aromatic Compounds (Illustrative)
| Interacting Pair | Interaction Energy (kJ/mol) | Primary Contribution |
| C–H···F | -2 to -10 | Electrostatic/Dispersion |
| C–Br···π | -5 to -15 | Dispersion/Electrostatic |
| π–π stacking | -10 to -50 | Dispersion |
| C–H···S | -4 to -12 | Dispersion/Electrostatic |
Note: This table is illustrative and based on general findings for related compounds. Specific values for this compound would require dedicated computational studies.
Hirshfeld Surface Analysis for Intermolecular Packing
Hirshfeld surface analysis is a powerful graphical tool used to visualize and quantify intermolecular interactions in a crystal lattice. acs.orgnih.gov By mapping properties such as the normalized contact distance (dnorm) onto the surface, one can identify regions of significant intermolecular contacts.
For a molecule like this compound, the Hirshfeld surface would reveal the close contacts involving the bromine, fluorine, sulfur, and hydrogen atoms, as well as the carbon atoms of the benzene ring. The dnorm map uses a color scale where red spots indicate contacts shorter than the van der Waals radii sum, white regions represent contacts at the van der Waals separation, and blue areas signify longer contacts. acs.org
The analysis can be further complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net These plots resolve the Hirshfeld surface into contributions from various atom pairs (e.g., H···H, C···H, Br···H, F···H, S···H). In many organic crystals, H···H contacts constitute a large portion of the surface area. nih.gov However, for this compound, the specific contributions from contacts involving the halogen and sulfur atoms would be of particular interest, as they highlight the key interactions governing the crystal packing. researchgate.netiucr.org
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Halogenated Organic Compounds (Illustrative)
| Contact Type | Percentage Contribution (%) |
| H···H | 25 - 50 |
| C···H/H···C | 15 - 25 |
| Halogen···H/H···Halogen | 5 - 15 |
| Halogen···Halogen | 1 - 5 |
| Other | Balance |
Note: This table provides a general range observed in related structures. The precise distribution for this compound is not publicly available.
Electrostatic Potential Mapping for Charge Distribution
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around a molecule, offering insights into its reactivity and intermolecular interaction sites. walisongo.ac.idresearchgate.net The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.idresearchgate.net
For this compound, the MEP surface would be influenced by the electronegative fluorine and bromine atoms, the sulfur atom with its lone pairs, and the delocalized π-electrons of the aromatic ring. The fluorine atom, being highly electronegative, would create a region of negative potential. The bromine atom is more complex; while electronegative, it can also exhibit a region of positive potential along the C–Br bond axis, known as a σ-hole, which can participate in halogen bonding. walisongo.ac.id
The thiol group (-SH) would also present a distinct electrostatic signature. The sulfur atom's lone pairs would create a region of negative potential, while the acidic proton would be associated with a positive potential. nih.gov The interplay of these features on the MEP surface is critical for understanding how the molecule interacts with its neighbors in the solid state and with other molecules in solution.
Advanced Applications in Chemical Research
Precursor in Pharmaceutical and Agrochemical Discovery
2-Bromo-6-fluorobenzenethiol serves as a critical starting material in the synthesis of new pharmaceutical and agrochemical agents. Its utility stems from the strategic placement of its functional groups, which allows for selective chemical modifications.
The chemical architecture of this compound makes it a valuable building block for creating more complex molecules, known as medicinal chemistry intermediates, which are then used to produce final drug candidates. The bromine and fluorine atoms, along with the thiol group, provide multiple reaction sites for chemists to build upon. Halogenated aromatic compounds are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a bromo and a fluoro substituent on the benzene (B151609) ring offers differential reactivity, allowing for sequential and controlled chemical transformations. This compound is specifically categorized as a pharmaceutical intermediate and a fluorinated building block in chemical catalogs.
The development of synthetic routes to access fluorinated pharmaceutical intermediates has been a significant area of research, driven by the beneficial properties that fluorine imparts to drug molecules. The availability of versatile fluorine-containing building blocks is crucial for advancing medicinal chemistry and molecular imaging research. For instance, 18F-labelled building blocks are synthesized for use in Positron Emission Tomography (PET) tracer development.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic properties. The presence of the fluorine atom in this compound can have a profound impact on the characteristics of the final drug molecule.
Fluorination can significantly improve the metabolic stability of a compound. The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes and thus prolonging the drug's effect in the body. Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn affect a drug's absorption, distribution, and binding to its target. For example, modifying the pKa of basic amines through fluorination can improve a drug's oral bioavailability.
Judicious placement of fluorine can also influence a molecule's conformation, which can lead to increased binding affinity for its biological target and enhanced potency. Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group, meaning it can replace these groups without significantly altering the molecule's size, but with substantial electronic consequences. This strategic substitution is a key tool in optimizing drug candidates.
Table 1: Influence of Fluorination on Drug Properties
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Metabolic Stability | Increased due to the strength of the C-F bond. | |
| Potency | Can be increased through conformational changes and enhanced binding affinity. | |
| Bioavailability | Can be improved by modulating the pKa of nearby functional groups. | |
| Lipophilicity | Generally increased, which can affect absorption and cell membrane permeability. |
Ligand and Catalyst Precursor Development
The thiol group of this compound makes it a prime candidate for use in the development of ligands and catalyst precursors, particularly for transition metal-catalyzed reactions.
Thiolate ligands, derived from thiophenols like this compound, are known to form stable complexes with a variety of transition metals. These metal-thiolate complexes are of significant interest as they can mimic the active sites of metalloenzymes and serve as catalysts for a range of chemical transformations. The design of such complexes allows for the fine-tuning of their catalytic, magnetic, and optical properties by modulating the metal-to-metal distance and the electronic environment of the metal centers.
The versatility of thiolate ligation, in combination with different transition metals, can lead to a wide spectrum of structures and functions. Research in this area focuses on understanding the structure-property-function relationships to either elucidate the mechanisms of natural systems or to develop new catalysts for specific applications, such as the activation of small molecules.
This compound can participate in various transition metal-mediated transformations, which are fundamental to modern organic synthesis. The bromine atom on the aromatic ring is a key functional group for cross-coupling reactions, such as Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically employ palladium catalysts.
The presence of the fluorine atom can influence the reactivity of the aryl bromide in these catalytic cycles. Furthermore, the thiol group can be used to anchor the molecule to a metal center, creating a ligand that can influence the outcome of a catalytic reaction. The development of new transition-metal complexes for catalysis is an ongoing area of research. The design of ligands plays a crucial role in the efficiency and selectivity of these catalytic systems. For instance, the use of specific phosphine (B1218219) ligands can enhance the activity of palladium catalysts in cross-coupling reactions.
Contributions to Materials Science and Organic Electronics
Halogenated organic compounds are increasingly being explored for their potential in materials science and organic electronics. The incorporation of bromine and fluorine into an organic framework, as seen in this compound, can significantly alter the material's electronic properties, molecular packing, and stability.
Fluorination is a known strategy to lower the energy levels of molecular orbitals in organic semiconductors, which can facilitate electron transport and improve the stability of the material. This makes fluorinated compounds promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The bromine atom, on the other hand, provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of larger, conjugated systems with tailored optoelectronic properties. Aryl halides are considered versatile building blocks in the synthesis of organic functional materials.
The study of intermolecular interactions in halogenated compounds is crucial for understanding and predicting their solid-state properties. Interactions involving fluorine and bromine atoms, such as halogen bonding and π-π stacking, can dictate the molecular assembly and, consequently, the material's performance in electronic devices.
Synthesis of Semiconducting Material Precursors
Aryl halides, including compounds like this compound, are fundamental precursors in the synthesis of organic functional materials, such as organic semiconductors. researchgate.net These halogenated compounds serve as critical starting materials for building the complex, conjugated systems that are essential for semiconductor properties. researchgate.net The presence of both bromine and fluorine atoms allows for selective and sequential reactions, offering precise control over the final molecular architecture.
The synthesis of organic semiconductors often involves cross-coupling reactions where the carbon-halogen bonds are utilized to form new carbon-carbon bonds. researchgate.net For instance, the bromine atom in this compound can readily participate in transition metal-catalyzed reactions, such as Suzuki or Stille couplings, to link the aromatic ring to other organic moieties. This process is foundational for constructing conjugated polymers and polycyclic aromatic hydrocarbons that form the basis of organic electronic devices. researchgate.net
Research has shown that halogenated aromatic compounds are key intermediates for producing materials used in:
Organic Light-Emitting Diodes (OLEDs) researchgate.net
Organic Photovoltaics (OPVs) researchgate.net
Organic Field-Effect Transistors (OFETs) researchgate.net
The unique electronic properties imparted by the fluorine atom, such as increased stability and modified energy levels, make fluorinated precursors like this compound particularly valuable in designing high-performance semiconducting materials.
Development of Fluorinated Thiophenol Derivatives for Nonlinear Optical Applications
Fluorinated thiophenol derivatives are at the forefront of research into materials with significant nonlinear optical (NLO) properties. nih.gov These properties, where the optical response of a material changes with the intensity of incident light, are crucial for applications in photonics and optoelectronics, including optical limiting. nih.govd-nb.info
Studies have demonstrated that modifying fluorographene, a two-dimensional material, with organic thiophenols results in derivatives with a greatly enhanced third-order NLO response. nih.gov In these systems, the attached thiol groups act as electron donors, the graphene-like sp² domains serve as π-bridges, and the residual fluorine atoms on the graphene sheet function as electron acceptors. nih.gov This donor-π-acceptor architecture is highly effective for generating a strong NLO effect. nih.gov
For example, the synthesis and characterization of methoxythiophenol- and dimethylaminothiophenol-modified fluorographenes have been reported, showing a large NLO response compared to unmodified fluorographene. nih.gov The process involves the partial nucleophilic substitution of fluorine atoms on the fluorographene surface by the thiophenol derivative. nih.gov The resulting materials exhibit properties that make them promising for use in optical limiting devices, which protect sensitive equipment from high-intensity laser pulses. nih.govmdpi.com Research indicates that suitable chemical functionalization of fluorographene is a key strategy for tailoring its NLO response for specific applications. d-nb.info
Surface Modification and Derivatization of 2D Materials (e.g., Fluorographene)
The chemical derivatization of two-dimensional (2D) materials like graphene and its variants is a powerful method to tune their properties for specific applications. Fluorographene, with its high chemical activity due to the presence of electronegative fluorine atoms, is an excellent substrate for covalent functionalization. mdpi.com Thiophenols, including this compound, can be used to modify the surface of fluorographene through nucleophilic substitution reactions. nih.govmdpi.com
In this process, the sulfur atom of the thiol group attacks a carbon atom on the fluorographene lattice, displacing a fluorine atom and forming a stable carbon-sulfur covalent bond. This reaction grafts the bromo-fluorophenyl moiety onto the surface of the 2D material. The successful attachment of these functional groups can be confirmed using a variety of characterization techniques, including:
Infrared and Raman Spectroscopy nih.gov
X-ray Photoelectron Spectroscopy (XPS) nih.gov
Atomic Force Microscopy (AFM) nih.gov
High-Resolution Transmission Electron Microscopy (HR-TEM) nih.gov
This surface modification achieves several goals simultaneously. It introduces new chemical functionalities to the graphene surface, alters the electronic properties by creating sp³ defects and introducing donor-acceptor systems, and can improve the material's processability and compatibility with other substances. nih.gov The ability to introduce complex functional groups onto a graphene surface opens up possibilities for creating materials with custom-designed properties for applications ranging from sensing to advanced electronics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Bromo-6-fluorobenzenethiol, and how do reaction conditions influence yield and purity?
- Methodology : Start with halogenated precursors like 2-Bromo-6-fluorobenzoic acid (CAS RN 2252-37-1) or 2-Bromo-6-fluorobenzonitrile (CAS RN 79544-27-7), which are commercially available intermediates . Thiolation can be achieved via nucleophilic substitution using thiourea or NaSH under inert conditions. Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) to minimize byproducts like disulfides. Monitor reaction progress via TLC (Rf ~0.5–0.7 in hexane:ethyl acetate) and confirm purity via HPLC (>95% by area) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood with respiratory protection (NIOSH-approved mask) due to volatile thiols and potential bromine release. Store at 0–6°C to reduce degradation and avoid exposure to oxidizing agents . Conduct regular glove integrity checks and decontaminate spills with 5% NaOH solution .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodology : Purify via column chromatography (silica gel, eluent: hexane/CH₂Cl₂) or recrystallization (ethanol/water). Validate purity using:
- HPLC : C18 column, 1 mL/min flow, UV detection at 254 nm.
- ¹H NMR (CDCl₃): Look for aromatic protons (δ 6.8–7.5 ppm) and absence of disulfide peaks (δ 2.5–3.5 ppm).
- IR : Confirm S-H stretch (~2550 cm⁻¹) and C-Br/C-F vibrations (650–750 cm⁻¹) .
Advanced Research Questions
Q. How does the steric and electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density and LUMO/HOMO orbitals. Compare reactivity with Pd-catalyzed couplings (Suzuki, Ullmann) using aryl halides. Monitor reaction kinetics via in-situ IR or NMR to assess activation barriers. Fluorine’s electron-withdrawing effect enhances electrophilicity at the sulfur center, while bromine’s steric bulk may slow transmetallation .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?
- Methodology : Cross-validate using complementary techniques:
- X-ray crystallography : Resolve ambiguous NOEs from NMR.
- High-resolution MS : Confirm molecular ions (e.g., [M+H]⁺ with <2 ppm error).
- ²⁹Si NMR (if silane-protected): Detect deshielding effects from fluorine .
Q. How can computational modeling predict the stability and degradation pathways of this compound under varying pH and temperature conditions?
- Methodology : Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model hydrolysis pathways. Predict pH-dependent degradation (e.g., thiol oxidation to disulfides at pH >8) and validate experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
